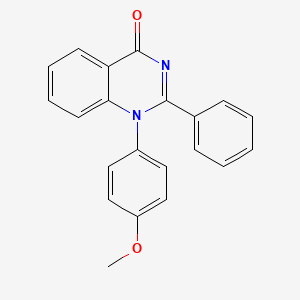
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one is a quinazoline derivative known for its diverse applications in scientific research and industry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with benzoyl chloride to form an intermediate, which is then cyclized using a suitable reagent like phosphorus oxychloride (POCl3) to yield the quinazoline core. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 1-(4-Hydroxyphenyl)-2-phenylquinazolin-4(1H)-one.
Reduction: Formation of 1-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4(1H)-one.
Substitution: Formation of halogenated derivatives like 1-(4-Bromophenyl)-2-phenylquinazolin-4(1H)-one.
科学研究应用
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one can be compared with other quinazoline derivatives:
1-(4-Hydroxyphenyl)-2-phenylquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one: Contains a chlorine atom, which can enhance its electrophilic properties and potential as a pharmacophore.
1-(4-Nitrophenyl)-2-phenylquinazolin-4(1H)-one: The nitro group can significantly impact its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound features a quinazolinone core with methoxy and phenyl substituents. The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions, often utilizing methods like condensation reactions or cyclocondensation techniques.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of quinazoline derivatives, including this compound. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study by Kumar et al. demonstrated that derivatives with methoxy groups showed enhanced antibacterial effects compared to their unsubstituted counterparts .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| This compound | Moderate | High |
| 2-Methyl-4(3H)-quinazolinone | High | Moderate |
| 6-Iodo-2-phenylquinazolin-4(3H)-one | High | High |
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in various studies. For example, it was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated using carrageenan-induced paw edema models in rats. Results indicated that this compound exhibits significant anti-inflammatory effects comparable to established anti-inflammatory drugs such as diclofenac .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound may act on multiple receptors, including those involved in pain and inflammation pathways.
Study on Antibacterial Activity
A recent study conducted by Ibrahima et al. synthesized several quinazoline derivatives and tested their antibacterial efficacy. The results showed that compounds with methoxy substitutions had enhanced activity against Staphylococcus aureus and Escherichia coli, indicating the importance of structural modifications in enhancing biological activity .
Anticancer Evaluation
In another study, the anticancer effects of various quinazoline derivatives were assessed against A549 lung cancer cells. The results indicated that modifications at the C-2 position significantly influenced cytotoxicity, with certain derivatives exhibiting IC50 values as low as 0.009 µM .
属性
分子式 |
C21H16N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H16N2O2/c1-25-17-13-11-16(12-14-17)23-19-10-6-5-9-18(19)21(24)22-20(23)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI 键 |
IRJOJEXYXOSNTM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















